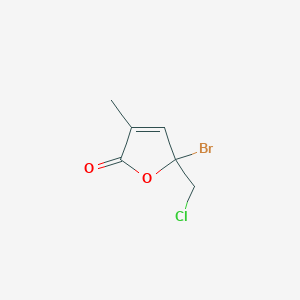
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of bromine and chlorine atoms attached to a furan ring, which is a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one typically involves the bromination and chloromethylation of a furan derivative. One common method includes the following steps:
Bromination: The furan ring is brominated using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Chloromethylation: The brominated furan derivative is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) or other chloromethylating agents. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes. These processes are typically carried out in batch or continuous reactors with precise control over reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions. The reactions are performed in anhydrous solvents to avoid side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted furan derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound.
科学研究应用
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug development are explored, particularly for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
相似化合物的比较
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: An antimicrobial compound with a similar bromine substitution but different functional groups.
5-Chloro-5-(chloromethyl)-3-methylfuran-2(5H)-one: A closely related compound with chlorine instead of bromine.
3-Methylfuran-2(5H)-one: The parent compound without halogen substitutions.
Uniqueness
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one is unique due to the presence of both bromine and chlorine atoms on the furan ring This dual substitution imparts distinct chemical reactivity and biological activity compared to similar compounds
属性
CAS 编号 |
77120-85-5 |
|---|---|
分子式 |
C6H6BrClO2 |
分子量 |
225.47 g/mol |
IUPAC 名称 |
5-bromo-5-(chloromethyl)-3-methylfuran-2-one |
InChI |
InChI=1S/C6H6BrClO2/c1-4-2-6(7,3-8)10-5(4)9/h2H,3H2,1H3 |
InChI 键 |
QFNSOOZERPWYKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(OC1=O)(CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
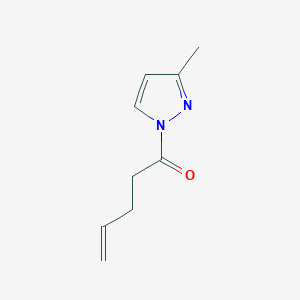

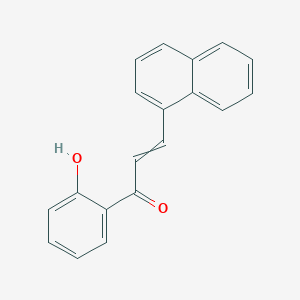
![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
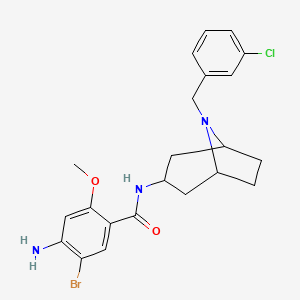
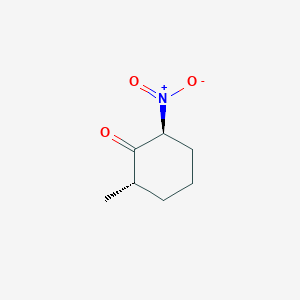

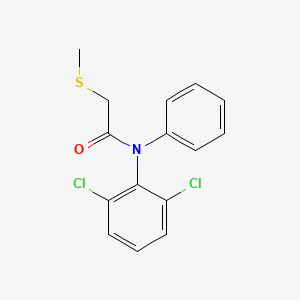
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
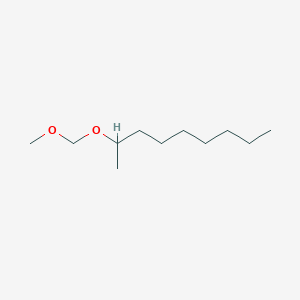
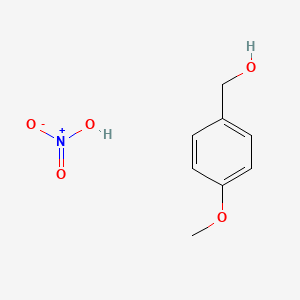
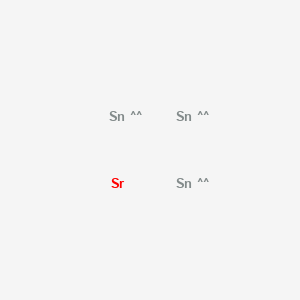
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
